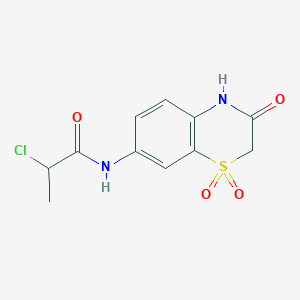
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Material Science
The compound 2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives find extensive use in the synthesis of various heterocyclic compounds due to their unique structural characteristics. For instance, molecular iodine has been utilized to promote the divergent synthesis of benzimidazoles, benzothiazoles, and a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through oxidative cyclization involving new C-N and S-N bond formation at ambient temperature, showcasing the compound's utility in facilitating complex chemical transformations (Gunaganti Naresh, R. Kant, & T. Narender, 2014).
Photophysical Properties
The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been a subject of research, particularly in the development of novel fluorescent materials. These derivatives and their BF2 complexes exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors. The study of these derivatives in various organic solvents and the solid state has provided valuable insights into their potential utility in advanced materials science (Kan Zhang et al., 2017).
Antimicrobial Activity
The antimicrobial potential of 2-phenylamino-thiazole derivatives, including those related to this compound, has been explored, revealing that some synthesized molecules exhibit potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This indicates the compound's relevance in the development of new antimicrobial agents, with certain derivatives showing greater efficacy than reference drugs against pathogenic strains used in studies (D. Bikobo et al., 2017).
Anticancer Activity
Research into N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives has also extended into the field of anticancer drug development. These derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings suggest that certain derivatives exhibit moderate to excellent anticancer activity, highlighting their potential as lead compounds for further development into anticancer therapies (B. Ravinaik et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as 5-amino-1,3,4-thiadiazol-2-[(n-substituted benzyol)]sulphonamide derivatives, have shown cytotoxic activity against various cell lines, including hek293 (human epidermal kidney cell line), bt474 (breast cancer cell line), and nci-h226 (lung cancer cell line) . These cell lines could potentially be the targets of the compound.
Mode of Action
It’s known that similar compounds can induce growth inhibition in certain cell lines . This suggests that the compound might interact with its targets, leading to changes in cell growth and proliferation.
Biochemical Pathways
Similar compounds have been shown to exhibit antioxidant and free radical scavenging activities . This suggests that the compound might affect oxidative stress-related pathways and their downstream effects.
Pharmacokinetics
Similar compounds have been synthesized under microwave irradiation , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been shown to induce growth inhibition in certain cell lines . This suggests that the compound might lead to changes in cell growth and proliferation.
Action Environment
The synthesis of similar compounds under microwave irradiation suggests that the reaction conditions could potentially influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
This suggests that 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide might interact with certain enzymes, proteins, and other biomolecules, potentially disrupting their normal functions .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown cytotoxic properties, suggesting that they may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXJYPYRHRKHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline](/img/structure/B2744634.png)
![ethyl 4-((4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2744635.png)
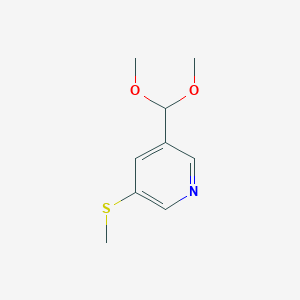
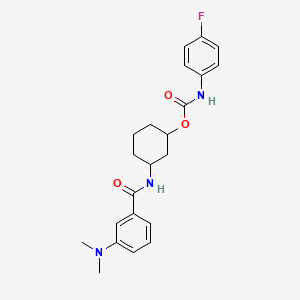
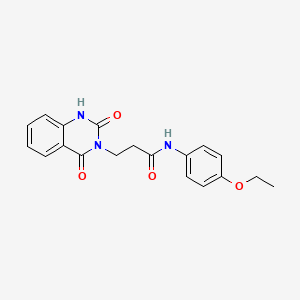
![N-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2744642.png)

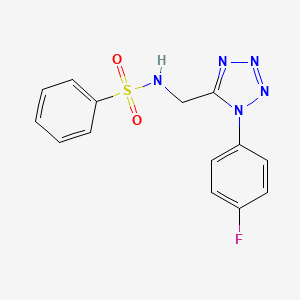

![1-(4-((1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2744648.png)

![3-fluoro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2744652.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2744654.png)
